6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. It is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyridine ring system. This compound is known for its versatile applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free, promoting the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production methods for 6-Bromoimidazo[1,2-a]pyridin-8-amine are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-8-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) and TBHP are often used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 2-Ethylimidazo[1,2-a]pyridine
Comparison: 6-Bromoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of the bromine atom at the 6th position and the amine group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, 6-Bromoimidazo[1,2-a]pyridin-8-amine offers a unique combination of reactivity and functionality .
Eigenschaften
Molekularformel |
C7H7BrN3+ |
---|---|
Molekulargewicht |
213.05 g/mol |
IUPAC-Name |
6-bromo-1H-imidazo[1,2-a]pyridin-4-ium-8-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2/p+1 |
InChI-Schlüssel |
NBHRWSCVWCCKDN-UHFFFAOYSA-O |
Kanonische SMILES |
C1=C[N+]2=CC(=CC(=C2N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.